

# STOCK2S-26016 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | STOCK2S-26016 |           |
| Cat. No.:            | B1683317      | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **STOCK2S-26016**, a WNK Signaling Inhibitor

### Introduction

**STOCK2S-26016** is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. [1][2] It has been identified as a tool compound for studying the physiological and pathological roles of WNK kinases, which are crucial regulators of ion homeostasis and have been implicated in hypertension and cancer.[2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **STOCK2S-26016**.

## **Discovery**

STOCK2S-26016 was identified through a chemical library screening of over 17,000 compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This was achieved using fluorescence correlation spectroscopy, a technique that can detect the binding of small molecules to proteins.[4] From this high-throughput screening, STOCK2S-26016 emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]

## **Physicochemical Properties**

A summary of the key physicochemical properties of **STOCK2S-26016** is presented in Table 1.



| Property          | Value                                                     | Reference |  |
|-------------------|-----------------------------------------------------------|-----------|--|
| Chemical Name     | 7-Ethoxy-N3-(2-<br>furanylmethyl)-3,9-<br>acridinediamine |           |  |
| Molecular Formula | C20H19N3O2                                                | [1]       |  |
| Molecular Weight  | 333.38 g/mol                                              | [1]       |  |
| CAS Number        | 332922-63-1                                               | [1]       |  |
| Purity            | ≥98%                                                      | [1]       |  |
| Solubility        | Soluble to 100 mM in DMSO and to 50 mM in ethanol         | [1]       |  |

### **Mechanism of Action**

**STOCK2S-26016** functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1 kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK, which prevents its interaction with WNKs.[5] By inhibiting this interaction, **STOCK2S-26016** prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream, this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]







Click to download full resolution via product page

Mechanism of action of STOCK2S-26016 in the WNK signaling pathway.

# **Preclinical Development and Biological Activity**

The biological activity of **STOCK2S-26016** has been characterized in several in vitro studies. These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its potential therapeutic applications.

### In Vitro Kinase Inhibition

**STOCK2S-26016** has been shown to inhibit WNK4 and WNK1 with IC50 values of 16  $\mu$ M and 34.4  $\mu$ M, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in different cell lines are summarized in Table 2.



| Cell Line    | Target                         | Effect                   | Concentration<br>Range | Reference |
|--------------|--------------------------------|--------------------------|------------------------|-----------|
| mpkDCT cells | SPAK and NCC phosphorylation   | Dose-dependent reduction | 25-200 μΜ              | [2][5]    |
| MOVAS cells  | SPAK and NKCC1 phosphorylation | Dose-dependent reduction | 50-200 μΜ              | [2]       |

### **Effects on Cancer Cell Lines**

In addition to its role in regulating ion transport, the WNK signaling pathway has been implicated in cancer progression. **STOCK2S-26016** has been shown to inhibit the migration and invasion of cancer cells in vitro.[1]

# Experimental Protocols Fluorescence Correlation Spectroscopy (FCS) for Screening

The discovery of **STOCK2S-26016** was facilitated by a high-throughput screening assay using fluorescence correlation spectroscopy.[4]

- Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.
- Methodology:
  - Recombinant WNK4 and SPAK proteins are purified.
  - WNK4 is labeled with a fluorescent dye.
  - The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical library.
  - The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of the fluorescently labeled WNK4 using FCS.



Compounds that disrupt the WNK4-SPAK interaction are identified as hits.



Click to download full resolution via product page

Workflow for the fluorescence correlation spectroscopy screening assay.

# **In Vitro Phosphorylation Assays**



To assess the inhibitory effect of **STOCK2S-26016** on downstream signaling, in vitro phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule (mDCT) cells.[2]

- Objective: To measure the effect of STOCK2S-26016 on the phosphorylation of SPAK and NCC.
- Methodology:
  - mDCT cells are cultured to confluency.
  - The cells are treated with varying concentrations of **STOCK2S-26016**.
  - Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
  - Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.
  - The intensity of the phosphorylated protein bands is quantified to determine the dosedependent inhibitory effect of STOCK2S-26016.

### **Conclusion and Future Directions**

**STOCK2S-26016** is a valuable research tool for elucidating the complex roles of the WNK signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream signaling events provides a means to study the physiological and pathological processes regulated by this pathway. While it has shown promise in in vitro models of cancer, further preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic properties in vivo.[4] Such studies will be crucial in determining the potential of **STOCK2S-26016** or its analogs as therapeutic agents for conditions such as hypertension and cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport -PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [STOCK2S-26016 discovery and development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683317#stock2s-26016-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com